3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide” typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
“3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.
4-Isopropylbenzaldehyde: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
“3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide” is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of isopropyl groups and pyrazole ring makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303104-10-1 |
---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
UUYSUYUPTJNPDE-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.